![molecular formula C22H23N3O3 B2821274 8-([1,1'-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021089-52-0](/img/structure/B2821274.png)
8-([1,1'-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-([1,1’-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest in medicinal chemistry. It belongs to the class of spirocyclic compounds, which are known for their unique three-dimensional structures and potential biological activities. This compound has been studied for its potential as an inhibitor of prolyl hydroxylase domain (PHD) enzymes and receptor-interacting protein kinase 1 (RIPK1), making it a promising candidate for therapeutic applications .
作用機序
Target of Action
The primary targets of this compound are the Receptor-interacting protein kinase 1 (RIPK1) and the delta opioid receptor . RIPK1 is a key component in the necroptosis signaling pathway, which is involved in various pathophysiological disorders . The delta opioid receptor is a clinical target for various neurological disorders, including migraine and chronic pain .
Mode of Action
The compound interacts with its targets by binding to their active sites. For RIPK1, the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . For the delta opioid receptor, the compound acts as an agonist, selectively activating the receptor .
Biochemical Pathways
The activation of RIPK1 initiates the necroptosis signaling pathway, leading to programmed cell death . This pathway is involved in various diseases, including inflammatory, neurodegenerative, infectious, and malignant diseases . Activation of the delta opioid receptor can mimic elements of the physiological hypoxic response, which has potential therapeutic applications .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to reach their target sites effectively .
Result of Action
The activation of RIPK1 by the compound leads to necroptosis, a type of programmed cell death . This can result in organ injury and immune-stress responses . Activation of the delta opioid receptor can lead to anti-allodynic efficacy, providing relief from certain types of pain .
生化学分析
Biochemical Properties
The compound 8-([1,1’-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is known to interact with Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF PHD1-3) . This interaction is crucial in the biochemical reactions that this compound is involved in .
Cellular Effects
The effects of 8-([1,1’-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione on cells are primarily mediated through its interaction with HIF PHD1-3 . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 8-([1,1’-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves binding interactions with HIF PHD1-3 . This leads to changes in gene expression and can result in enzyme inhibition or activation .
準備方法
The synthesis of 8-([1,1’-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the spirocyclic core, which involves the reaction of appropriate amines and ketones.
Cyclization: The intermediate compounds undergo cyclization to form the spirocyclic structure.
Industrial production methods often involve optimization of these steps to improve yield and reduce costs. This includes the use of catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .
化学反応の分析
8-([1,1’-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carbonyl groups to alcohols.
Substitution: The biphenyl and spirocyclic moieties can undergo substitution reactions with various reagents to introduce new functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound has several scientific research applications:
Biology: The compound is used to study the inhibition of RIPK1, which is involved in necroptosis, a form of programmed cell death.
Medicine: Potential therapeutic applications include the treatment of anemia, chronic kidney disease, and other conditions related to hypoxia and necroptosis
Industry: The compound’s unique structure makes it a valuable scaffold for the development of new drugs and chemical probes
類似化合物との比較
Several compounds are structurally similar to 8-([1,1’-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound is also a RIPK1 inhibitor and shares a similar spirocyclic core.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential biological activity.
Spirotetramat: A spirocyclic insecticide with a different application but similar structural features.
The uniqueness of 8-([1,1’-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its dual inhibition of PHD and RIPK1, making it a versatile compound for various research and therapeutic applications.
特性
IUPAC Name |
3-ethyl-8-(4-phenylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-2-25-20(27)22(23-21(25)28)12-14-24(15-13-22)19(26)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUJXANMACZPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

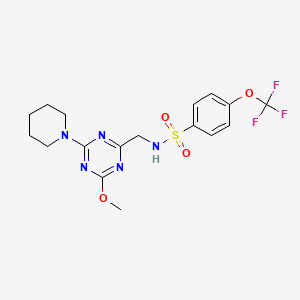
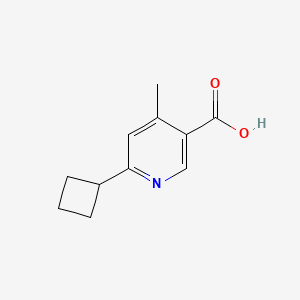
![N-(m-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821194.png)
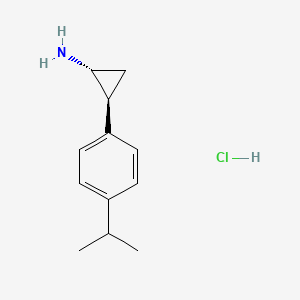
![5-BROMO-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B2821198.png)
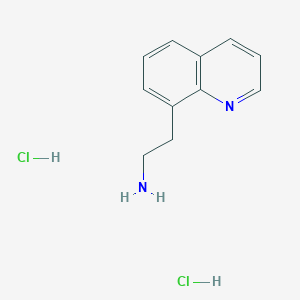
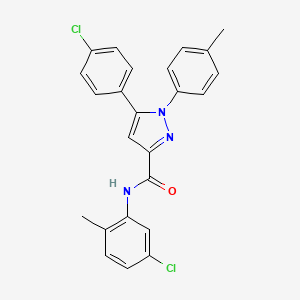
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2821206.png)


![7-(Boc-amino)-2-azaspiro[3.5]nonane](/img/structure/B2821210.png)

![1-[(4-Fluorophenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2821212.png)
